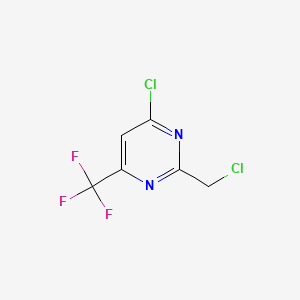

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine: is a halogenated heterocyclic compound. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of chloro, chloromethyl, and trifluoromethyl groups makes this compound highly reactive and useful in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 2-methyl-4,6-dichloropyrimidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The chloro and chloromethyl groups in 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry: 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the interactions of halogenated pyrimidines with biological macromolecules such as DNA and proteins. It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Its derivatives are screened for activity against various pathogens and cancer cell lines.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including intermediates for the production of polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition of their activity. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

- 4-Chloro-2-(trifluoromethyl)pyrimidine

- 2-Chloro-5-(trifluoromethyl)pyrimidine

- 4-Chloro-6-(trifluoromethyl)pyrimidine

Comparison: 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both chloro and chloromethyl groups, which provide additional sites for chemical modification. This makes it more versatile in synthetic applications compared to its analogs. The trifluoromethyl group imparts increased stability and lipophilicity, enhancing its potential for biological activity.

Activité Biologique

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activities, exploring structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H4Cl2F3N2. The compound's structure contributes significantly to its biological activity, as substituents can influence interactions with biological targets.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit varying degrees of antimicrobial properties. For instance, studies have shown that compounds with chloromethyl and trifluoromethyl substitutions can enhance antimicrobial efficacy. The presence of these groups may facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or viability.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been widely studied. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.05 |

| Celecoxib (standard) | 0.04 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the substitution pattern on the pyrimidine ring significantly affects biological activity. For instance:

- Chloromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Trifluoromethyl Group : Increases metabolic stability and influences electronic properties, potentially enhancing biological interactions.

Case Study: SAR Analysis

A study focusing on various pyrimidine derivatives highlighted that replacing the chloromethyl group with other electron-withdrawing groups led to a decrease in inhibitory potency against COX enzymes, suggesting that the chloromethyl group plays a critical role in maintaining activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.

Propriétés

IUPAC Name |

4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-2-5-12-3(6(9,10)11)1-4(8)13-5/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDXWNOHPCYHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721357 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211539-88-6 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.